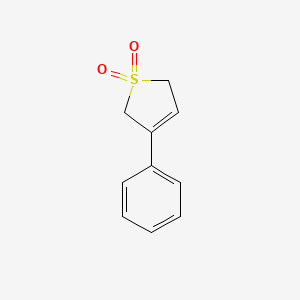![molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8](/img/structure/B1348217.png)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-Chloro-5-(trifluoromethyl)phenol as a chemical reagent2. It’s used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition2. It’s also used in the preparation of novel antidepressants2.
Molecular Structure Analysis
The molecular structure of similar compounds like 2-Chloro-5-(trifluoromethyl)phenol has been determined1. The linear formula is ClC6H3(CF3)OH1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol”. However, 2-Chloro-5-(trifluoromethyl)phenol is used as a chemical reagent in various syntheses2.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Chloro-5-(trifluoromethyl)phenol have been studied. It has a refractive index of n20/D 1.473 (lit.), a boiling point of 87-88 °C/38 mmHg (lit.), and a density of 1.459 g/mL at 25 °C (lit.)1.科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing TFMP derivatives have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . This group may include “5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol”.
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Safety And Hazards
2-Chloro-5-(trifluoromethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for eye irritation, skin irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system14.
将来の方向性
There is limited information available on the future directions of “5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol”. However, the development of fluorinated organic chemicals is becoming an increasingly important research topic2.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or contact a chemical supplier.
特性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQHVVDEDALXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


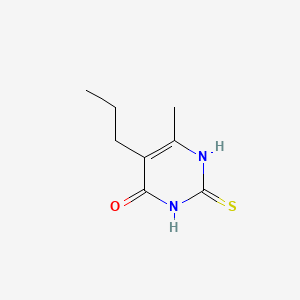
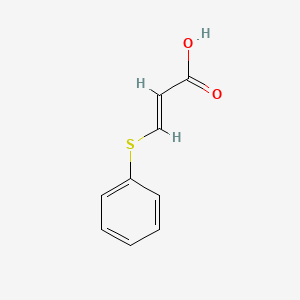
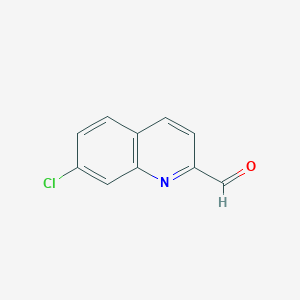
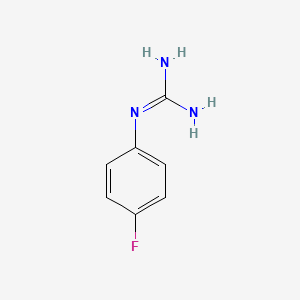
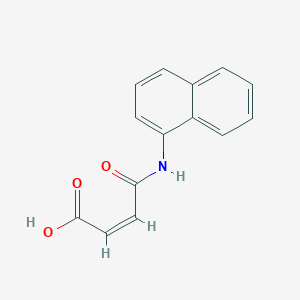
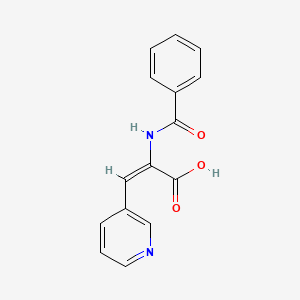
![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)



